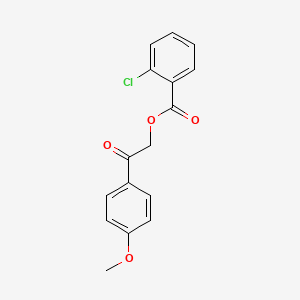

![molecular formula C16H23NO2S B5546123 (3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol is a chemical compound that belongs to the class of piperidine alkaloids. It is also known as DMMDA-2 and is a psychoactive drug that has been used for recreational purposes. However,

Aplicaciones Científicas De Investigación

Aromatase Inhibitors and Breast Cancer Treatment

(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol's applications in scientific research primarily involve its role in the development of aromatase inhibitors. Aromatase inhibitors are a class of drugs used in the treatment of breast cancer in postmenopausal women. One study focused on the synthesis and biological evaluation of various 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds, including derivatives similar to the mentioned chemical, showed significant inhibition of human placental aromatase, which is crucial for breast cancer treatment. The most active derivative in this study exhibited a 93-fold stronger inhibition than aminoglutethimide, a drug used for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Synthesis and Molecular Structure Studies

Another aspect of scientific research involving this compound is related to its synthesis and molecular structure analysis. For example, the synthesis and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, were reported. This study detailed the crystal and molecular structure, showing how the molecules form H-bonded dimers in the crystal lattice held together by C-H...π and C-H...O interactions (Khan et al., 2013).

Antioxidant Potency

Research has also explored the antioxidant potential of similar piperidin-4-one compounds. A study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, synthesized via a modified Mannich condensation, revealed interesting NMR results and verified the molecule's antioxidant efficacy using DPPH and ABTS methods. This points to potential applications in areas requiring antioxidant properties (Dineshkumar & Parthiban, 2022).

HIV-1 Inhibition

In the field of virology, related compounds have been studied for their potential in inhibiting HIV-1. One study discovered a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, indicating possible applications in developing treatments for HIV (Imamura et al., 2006).

Antimycobacterial Activity

The antimycobacterial activity of spiro-piperidin-4-ones synthesized via an atom-economic and stereoselective method was also explored. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Kumar et al., 2008).

Antihypertensive Activity

Additionally, research on 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which are structurally related, showed notable antihypertensive activity, suggesting potential therapeutic applications in hypertension (Evans et al., 1983).

Propiedades

IUPAC Name |

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-12-11-17(9-8-16(12,2)19)15(18)10-13-4-6-14(20-3)7-5-13/h4-7,12,19H,8-11H2,1-3H3/t12-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKMKNUECUKOEE-WBMJQRKESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)CC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)